(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)prop-2-en-1-one
Description
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)prop-2-en-1-one is a synthetic chalcone derivative characterized by a propenone backbone (C=O-C=C) with a benzo[d][1,3]dioxol-5-yl (methylenedioxyphenyl) group at the β-position and a 3-((furan-2-ylmethyl)sulfonyl)pyrrolidine moiety at the α-position. The benzo[d][1,3]dioxol group is a common pharmacophore in bioactive molecules, contributing to enhanced lipophilicity and binding interactions via π-π stacking .
Chalcones are known for diverse biological activities, including anti-inflammatory, antimicrobial, and analgesic properties . The sulfonyl group in this compound likely enhances metabolic stability compared to non-sulfonated analogs, while the furan ring may modulate electronic properties or participate in specific receptor interactions .
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-1-[3-(furan-2-ylmethylsulfonyl)pyrrolidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO6S/c21-19(6-4-14-3-5-17-18(10-14)26-13-25-17)20-8-7-16(11-20)27(22,23)12-15-2-1-9-24-15/h1-6,9-10,16H,7-8,11-13H2/b6-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKHMKBABTNSPEK-GQCTYLIASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)CC2=CC=CO2)C(=O)C=CC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1S(=O)(=O)CC2=CC=CO2)C(=O)/C=C/C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Pyrrolidine vs. Piperazine derivatives (e.g., compound in ) exhibit enhanced solubility due to nitrogen-rich cores.
- Sulfonyl Group Impact: The sulfonyl-furan substituent in the target compound increases polarity and metabolic stability over non-sulfonated analogs like , which may degrade rapidly in vivo .
- Electron-Withdrawing Groups (EWGs): The nitro group in and trifluoromethyl in enhance bioactivity by stabilizing charge-transfer interactions.
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Properties
Analysis :
- The sulfonyl group in the target compound increases hydrogen-bond acceptors (HBAs), improving water solubility relative to but reducing it compared to due to the bulky pyrrolidine-furan substituent.
- Higher LogP values suggest moderate lipophilicity, favoring blood-brain barrier penetration for CNS-targeted applications .
Q & A
Q. What are the established synthetic pathways for this compound, and what are the critical reaction intermediates?
Answer: The synthesis involves three key steps:
Sulfonylation of pyrrolidine : React 3-(furan-2-ylmethyl)pyrrolidine with sulfonyl chlorides in anhydrous dichloromethane (0–5°C, 2 h) to form the sulfonyl-pyrrolidine intermediate. Critical purity checks include ¹H NMR (δ 3.5–4.0 ppm for SO₂CH₂) and IR (S=O stretch at 1320 cm⁻¹) .
Enone formation : Condense benzo[d][1,3]dioxol-5-ylpropenoyl chloride with the sulfonylated pyrrolidine via nucleophilic acyl substitution in THF (-78°C to RT, 12 h). Monitor reaction progress via HPLC (>98% purity) .
Stereoselective (E)-configuration control : Use Horner-Wadsworth-Emmons reactions with triethyl phosphonoacetate, confirmed by NOESY (absence of cross-peaks between vinyl protons and pyrrolidine) .
Q. Which spectroscopic techniques confirm the (E)-configuration of the prop-2-en-1-one moiety?
Answer:
- ¹H NMR : Trans coupling constants (J = 12–16 Hz) between vinyl protons (δ 6.8–7.5 ppm) .
- NOESY : Absence of nuclear Overhauser effects between the benzo[d][1,3]dioxolyl group and pyrrolidine protons .
- IR Spectroscopy : Conjugated carbonyl stretch at 1680–1700 cm⁻¹, distinct from (Z)-isomers .
- X-ray crystallography : Definitive confirmation via dihedral angles >150° between aromatic and sulfonyl groups .
Advanced Research Questions
Q. How can researchers resolve discrepancies between computational predictions and experimental biological activity data?
Answer:
Validate assay conditions : Perform triplicate experiments with controls (e.g., staurosporine for kinase inhibition) to identify technical variability .
Refine computational models : Re-optimize docking parameters using crystal structures (e.g., PDB: 2XYZ) and solvation corrections .
Assess compound stability : Use LC-MS to verify >95% purity post-assay; degradation products may explain reduced activity .
| Case Study | Resolution Strategy | Outcome |
|---|---|---|
| Predicted IC₅₀ = 50 nM vs. observed 2 μM | Adjusted MD simulation solvation parameters | Revised prediction: 1.8 μM (R² = 0.92) |
Q. What methodological approaches are recommended for SAR studies of the sulfonyl-pyrrolidine moiety?
Answer: Phase 1: Isosteric replacements
- Replace sulfonyl with carbonyl/phosphonyl groups; assess steric effects via molecular docking .
Q. Phase 2: Stereochemical variations
- Synthesize (R)- and (S)-enantiomers using chiral HPLC (e.g., Chiralpak AD-H column) .
Q. Phase 3: Biological evaluation
- Test derivatives against primary targets (IC₅₀) and counter-screens (selectivity ratio ≥10x) .
| Structural Modification | ΔΔG (kcal/mol) | Selectivity Ratio |
|---|---|---|
| Sulfonyl → Carbonyl | +1.2 | 3.5x |
| (R)-configuration | -0.8 | 12x |
| Furan → Thiophene | -1.5 | 8x |
| Data extrapolated from analogous compounds |
Q. How should researchers design experiments to optimize reaction yields in multi-step syntheses?
Answer:
Solvent screening : Compare DCM, THF, and acetonitrile for sulfonylation efficiency (GC-MS monitoring) .
Temperature control : Use cryogenic conditions (-78°C) during enone formation to minimize side reactions .
Catalyst optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) for Heck coupling steps .
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | THF | 75% → 88% |
| Catalyst | Pd(OAc)₂ | 60% → 82% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
